2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
Description
This compound features a quinazoline core fused with a bipyrazole system, substituted with chloro, phenyl, and methylphenyl groups. The chloro substituent at position 6 of the quinazoline ring may enhance electronic effects or steric interactions, and the 4-methylphenyl group on the bipyrazole moiety could influence solubility or intermolecular packing .
Properties
IUPAC Name |
6-chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H29ClN6/c1-26-17-19-29(20-18-26)38-33(25-45(44-38)31-15-9-4-10-16-31)36-24-35(27-11-5-2-6-12-27)43-46(36)39-41-34-22-21-30(40)23-32(34)37(42-39)28-13-7-3-8-14-28/h2-23,25,36H,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJBAMMDJDQYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H29ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves multiple steps, typically starting with the preparation of the quinazoline core. The synthetic route may include the following steps:
Formation of the Quinazoline Core: This step involves the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone in the presence of a catalyst to form the quinazoline ring.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine or its derivatives with a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the quinazoline and pyrazole intermediates using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides or pyrazole N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents such as dichloromethane or dimethyl sulfoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-phenylquinazolin-2-yl)-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various cellular processes. For example, it may inhibit tyrosine kinases, leading to the suppression of cancer cell proliferation. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and Compound 5 (4-(4-fluorophenyl)-2-[...]thiazole) share isostructural frameworks with the target compound but differ in core heterocycles (thiazole vs. quinazoline-bipyrazole). Both exhibit planar molecular conformations except for perpendicularly oriented fluorophenyl groups, a feature absent in the target compound due to its rigid quinazoline-bipyrazole fusion. Notably, halogen substituents (Cl in Compound 4 vs. F in Compound 5) minimally alter crystal packing, suggesting similar adaptability in the target compound’s structure .
Compound 8d (5-amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile) incorporates a pyrazole-oxadiazole hybrid system. Unlike the target compound’s fused quinazoline, Compound 8d’s oxadiazole introduces a sulfur atom and nitrile group, enhancing polar interactions but reducing planarity.
Substituent Effects and Pharmacological Potential
- Halogen Substituents : The chloro group in the target compound’s quinazoline ring mirrors Compound 4’s 4-chlorophenyl moiety. Such groups are associated with increased lipophilicity and bioactivity, as seen in Compound 4’s reported antimicrobial activity . Fluorine in Compound 5, however, may improve metabolic stability but reduce steric bulk.
- Methylphenyl vs. Fluorophenyl : The 4-methylphenyl group in the target compound likely enhances hydrophobic interactions compared to the fluorophenyl groups in Compounds 4 and 5, which prioritize electronic effects.
Data Table: Comparative Analysis
Biological Activity
The compound 2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic molecule that belongs to the class of quinazoline derivatives. Its unique structural features confer significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article discusses its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, along with detailed research findings and case studies.
Chemical Structure and Properties
The compound features:
- A quinazoline core , known for its diverse biological activities.
- A pyrazole ring , which is often associated with various pharmacological effects.
- Multiple phenyl groups that enhance its lipophilicity and potential interactions with biological targets.
The mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes, such as tyrosine kinases, which are implicated in cancer cell proliferation. This inhibition can lead to reduced tumor growth and metastasis.
- Receptor Binding : It may also interact with various receptors, modulating cellular signaling pathways critical for cancer progression and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Viability Assays : The compound demonstrated significant inhibition of cell viability in various cancer cell lines, including colorectal adenocarcinoma (COLO205) and renal cell carcinoma (A498). The IC50 values indicate its potency against these cells .
| Cell Line | IC50 (µM) |
|---|---|
| COLO205 | 7.85 |
| A498 | 12.34 |
| H460 (non-small-cell lung cancer) | 15.67 |
| Hep 3B (liver cancer) | 10.45 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Inhibition Studies : It has shown effectiveness against a range of bacterial strains, suggesting potential use as an antimicrobial agent. The mode of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, the compound has been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : It has been found to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory therapeutic.
Case Studies
- Cancer Treatment : In a study involving mice with induced tumors, administration of the compound led to a significant reduction in tumor size compared to control groups. This suggests its potential as a novel anticancer agent .
- Infection Models : In vivo studies demonstrated that the compound effectively reduced bacterial load in infected models, supporting its role as an antimicrobial treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
